N,N-Dimethyl-2,2-diphenylethylamine

Catalog No.
S3352077
CAS No.
7647-54-3
M.F
C16H19N
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2,2-diphenylethylamine

CAS Number

7647-54-3

Product Name

N,N-Dimethyl-2,2-diphenylethylamine

IUPAC Name

N,N-dimethyl-2,2-diphenylethanamine

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C16H19N/c1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI Key

UAUJDKBNVRSJBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

N,N-Dimethyl-2,2-diphenylethylamine (CAS 7647-54-3) is a tertiary amine featuring a 2,2-diphenylethyl scaffold. This structural motif is a foundational component in a class of synthetic opioid analgesics, most notably methadone and its derivatives. [1] Its primary procurement value lies in its role as a precisely configured intermediate for multi-step syntheses where achieving high regioselectivity and minimizing difficult-to-separate isomeric byproducts are critical for process efficiency and final product purity. [2]

In the synthesis of complex pharmaceutical agents like methadone, seemingly minor structural variations in precursors can lead to significant downstream processing failures. Simpler amines, such as phenylethylamines or non-aromatic tertiary amines, lack the dual-phenyl ring system essential for the target molecule's binding affinity at opioid receptors. [1] More importantly, the classic synthesis of the methadone core from diphenylacetonitrile is plagued by the formation of a regioisomeric byproduct (isomethadone nitrile) due to a non-selective ring-opening reaction. [2] This demonstrates that the precise connectivity of the dimethylamino group relative to the diphenyl moiety is critical; using a precursor that is not the exact required regioisomer directly introduces process-limiting impurities, making generic substitution unviable for efficient manufacturing.

Avoids Significant Isomeric Byproduct Formation Inherent in Classic Methadone Synthesis

The conventional synthesis of the methadone nitrile intermediate, which involves alkylating diphenylacetonitrile with 1-dimethylamino-2-chloropropane, unavoidably generates a mixture of the desired product and a regioisomeric byproduct, isomethadone nitrile. [REFS-1, REFS-2] Process data shows that the ratio of desired methadone nitrile to the undesired isomethadone nitrile byproduct is approximately 2:1 (e.g., 66.5% desired vs. 33.5% undesired). [2] This represents a substantial loss of material to a hard-to-manage impurity. Utilizing a pre-formed, regioisomerically pure scaffold like N,N-Dimethyl-2,2-diphenylethylamine in a synthetic strategy is designed to circumvent such non-selective reactions.

Evidence DimensionRegioisomeric Purity of Intermediate
Target Compound DataEnables synthetic routes targeting 100% of the correct regioisomer
Comparator Or BaselineClassic synthesis route (diphenylacetonitrile + 1-dimethylamino-2-chloropropane)
Quantified DifferenceEliminates the formation of ~33.5% of the undesired isomethadone nitrile byproduct
ConditionsAlkylation reaction with a strong base (e.g., NaOH in DMF).

This directly prevents the loss of one-third of advanced material to a problematic byproduct, significantly increasing overall yield and reducing downstream purification costs.

Eliminates a Process-Limiting Impurity with High Hydrolytic Stability

The isomethadone nitrile byproduct generated in the standard synthesis is not a benign impurity. When the nitrile mixture is subjected to a Grignard reaction with ethyl magnesium bromide (a key step to form the ketone), the desired methadone nitrile converts readily. However, the isomethadone nitrile forms a stable ketimine intermediate that resists hydrolysis to the corresponding ketone under standard conditions. [1] This differential reactivity complicates the workup and purification, as the final product is contaminated with a stable, difficult-to-hydrolyze imine derived from over 30% of the starting nitrile mixture.

Evidence DimensionReactivity in Grignard/Hydrolysis Step
Target Compound DataRoutes using a pure precursor proceed to the desired ketone without ketimine contamination.
Comparator Or BaselineIsomethadone nitrile byproduct
Quantified DifferenceIsomethadone nitrile forms a stable ketimine, while methadone nitrile hydrolyzes to the target ketone.
ConditionsReaction with ethyl magnesium bromide followed by aqueous acid hydrolysis.

Procuring a precursor that prevents the formation of this stable, process-poisoning imine avoids complex and potentially low-yielding purification steps required to isolate the active pharmaceutical ingredient.

Precursor for Regioisomerically-Pure Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses of methadone analogs or other diphenyl-alkyl-amine based APIs where the classic synthetic route's ~33% yield loss to an isomeric byproduct is commercially unacceptable. Its use as a starting material is justified when the final product value demands a high-fidelity process that avoids the formation of stable, difficult-to-process impurities like the isomethadone ketimine. [1]

Scaffolding for Novel CNS-Active Agent Discovery Programs

As a well-defined building block within a known analgesic pharmacophore, N,N-Dimethyl-2,2-diphenylethylamine serves as an ideal starting point for medicinal chemistry campaigns. Researchers can leverage its defined structure to build libraries of novel compounds targeting opioid or other CNS receptors, without the confounding variable of isomeric impurities that arise from less precise synthetic methods. [2]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

225.151749610 g/mol

Monoisotopic Mass

225.151749610 g/mol

Heavy Atom Count

17

UNII

MXF0417QII

Other CAS

13636-10-7

Wikipedia

N,N-dimethyl-2,2-diphenylethylamine

Dates

Last modified: 07-26-2023

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